molecular formula C7H4Cl3NO B3267592 2,3,6-Trichlorobenzamide CAS No. 4551-77-3

2,3,6-Trichlorobenzamide

Cat. No. B3267592
CAS RN: 4551-77-3
M. Wt: 224.5 g/mol
InChI Key: YQWBAZCLLWEANO-UHFFFAOYSA-N
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Description

2,3,6-Trichlorobenzamide (TCB) is a chemical compound used in scientific research for various purposes. It is a white crystalline solid that is soluble in water and organic solvents. TCB has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in the field of science.

Scientific Research Applications

Molecular Structure and Spectroscopy

2,6-Dichlorobenzamide, a related compound to 2,3,6-Trichlorobenzamide, is a degradation product of the herbicide 2,6-dichlorobenzonitrile. Studies have focused on its molecular structure and spectroscopy, including its FT-IR and FT-Raman spectra. Research in this area aims to understand its stable structure, vibrational spectra, and thermodynamic functions (Tao et al., 2016).

Environmental Persistence and Movement

The environmental behavior of 2,3,6-trichlorobenzoic acid (related to Trichlorobenzamide) in soil has been investigated. This research involves studying its persistence and movement in soil, which is crucial for understanding its environmental impact, particularly concerning groundwater pollution (Phillips, 1968).

properties

IUPAC Name

2,3,6-trichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWBAZCLLWEANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70711934
Record name 2,3,6-Trichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trichlorobenzamide

CAS RN

4551-77-3
Record name 2,3,6-Trichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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